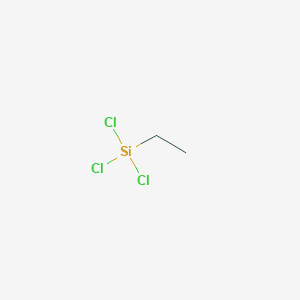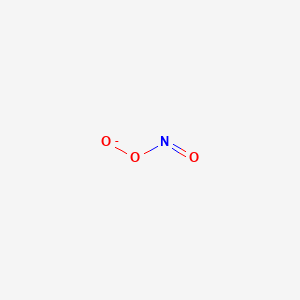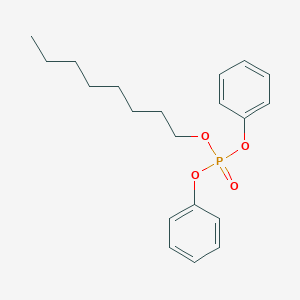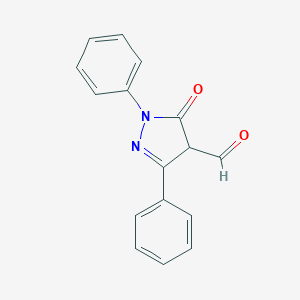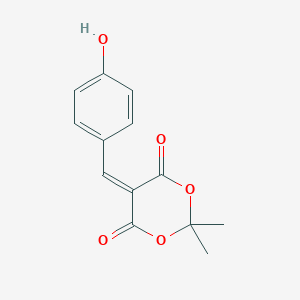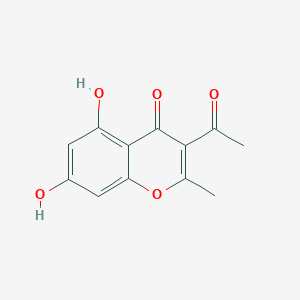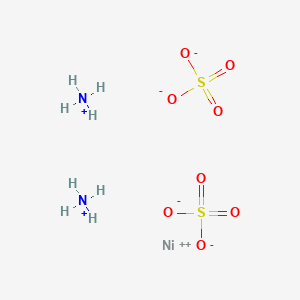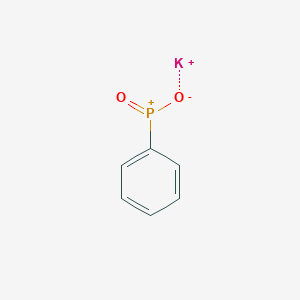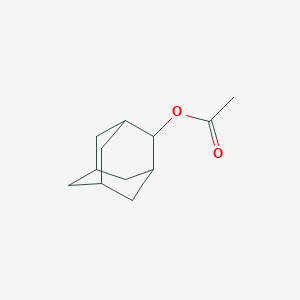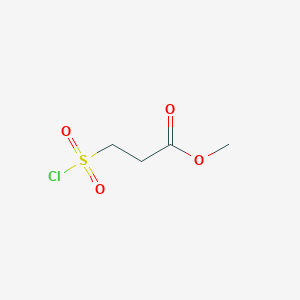
Methyl 3-(chlorosulfonyl)propanoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chlorinated methyl propanoates and related compounds involves various chemical routes. For instance, the synthesis of a range of 3-(phenylsulfonimidoyl)propanoate derivatives is described, where strategies for the imination of the key sulfoxide methyl 3-(phenylsulfinyl)propanoate are discussed, including the use of O-(mesitylsulfonyl)hydroxylamine (MSH) and iminoiodane reagents . Although this does not directly describe the synthesis of methyl 3-(chlorosulfonyl)propanoate, the methodologies could be relevant for its synthesis.
Molecular Structure Analysis
The molecular structure of chlorinated methyl propanoates can be complex, as indicated by the mass spectral fragmentations of all eleven chlorinated methyl propanoates studied . The molecular ion peaks and fragmentation patterns, such as α-cleavage and the loss of chlorine atoms, provide insights into the molecular structure and stability of these compounds.
Chemical Reactions Analysis
Chlorinated methyl propanoates undergo various chemical reactions. For example, chloromethane (CH3Cl) has been shown to act as a methyl donor for the biosynthesis of methyl esters in the primary metabolism of Phellinus pomaceus . This suggests that chlorinated methyl propanoates could participate in similar biosynthetic pathways or chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated methyl propanoates are influenced by their molecular structure. The mass spectral analysis reveals that the molecular ion peaks are generally small, with characteristic losses of chlorine atoms and small neutral molecules such as CH3OH and CO2 . These properties are crucial for understanding the reactivity and potential applications of these compounds.
Relevant Case Studies
The papers provided do not include specific case studies on methyl 3-(chlorosulfonyl)propanoate. However, the investigation of synthetic routes towards derivatives of 3-(phenylsulfonimidoyl)propanoic acid and the study of the electron impact mass spectra of chlorinated methyl propanoates serve as relevant case studies for understanding the behavior of similar compounds.
Applications De Recherche Scientifique
Synthesis of Derivatives for Pharmaceutical and Herbicidal Applications : Methyl 3-(chlorosulfonyl)propanoate is used in synthesizing derivatives with applications in pharmaceuticals and herbicides. It serves as an intermediate in these synthesis processes (Wang Tian-gui, 2006).
Study of Chemical Kinetics in Biofuel Production : The compound's derivatives, such as methyl propanoate, have been studied for their chemical kinetics, providing insights valuable for biofuel production (A. Farooq, D. Davidson, R. Hanson, C. Westbrook, 2014).
Synthesis of Uracil Derivatives for Structural and UV Studies : It is also instrumental in synthesizing uracil derivatives for structural and UV studies, contributing to the understanding of DNA interactions (Ting Yao, Jicheng Yi, Shuguang Zhou, J. Xiong, 2013).
Analysis in Herbicide Research and Development : Derivatives of Methyl 3-(chlorosulfonyl)propanoate are used in studying the physiological effects of herbicides on various plants, aiding in the development of selective herbicides (M. Shimabukuro, R. H. Shimabukuro, W. S. Nord, R. A. Hoerauf, 1978).
Application in Environmental Science for Fumigant Degradation : In environmental science, it has been used in studies exploring the degradation of fumigants like methyl bromide when absorbed on activated carbon, contributing to ozone layer protection efforts (Yu Yang, Yuanqing Li, S. Walse, W. Mitch, 2015).
Role in Analytical Chemistry for Quality Control : The compound and its derivatives have been used in developing analytical methods for quality control in the production of active pharmaceutical ingredients (V. O. Zubkov, N. I. Ruschak, M. Suleiman, A. O. Devyatkіna, I. S. Gritsenko, 2016).
Investigation in Biochemistry for Coenzyme Analogs : Research into biochemistry has explored its analogs for their activity in enzyme systems, contributing to understanding methane biosynthesis processes (R. Gunsalus, J. A. Romesser, R. Wolfe, 1978).
Utilization in Combustion and Flame Studies : It's also used in studies related to combustion and flame, specifically in the pyrolysis of methyl propanoate at various pressures and temperatures, which is vital for understanding combustion processes (Hongbo Ning, Junjun Wu, Liuhao Ma, Wei Ren, D. Davidson, R. Hanson, 2017).
Safety And Hazards
Methyl 3-(chlorosulfonyl)propanoate is classified as a skin corrosive substance, sub-category 1B . It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
methyl 3-chlorosulfonylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO4S/c1-9-4(6)2-3-10(5,7)8/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJZGJNMJBUUMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407191 | |
| Record name | methyl 3-(chlorosulfonyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(chlorosulfonyl)propanoate | |
CAS RN |
15441-07-3 | |
| Record name | Propanoic acid, 3-(chlorosulfonyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15441-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 3-(chlorosulfonyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-(chlorosulfonyl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




